Azetidine Substitution Confers a Distinct Structural Profile Relative to Dimethylamino-Containing BRD9 Inhibitors
The target compound possesses an azetidin-1-yl group at the 6-position of the 2,7-naphthyridine core. In contrast, the BRD9 inhibitors BI-9564 and BI-7273 contain a 4-(dimethylamino)methylphenyl substituent at the corresponding position . This structural divergence alters the molecule's exit vector and linker attachment potential, a critical parameter for PROTAC design where ligand geometry directly influences ternary complex formation [1].
| Evidence Dimension | Substituent at 2,7-naphthyridine 6-position |
|---|---|
| Target Compound Data | Azetidin-1-yl |
| Comparator Or Baseline | 4-[(Dimethylamino)methyl]phenyl (BI-9564, BI-7273) |
| Quantified Difference | Cyclic vs. acyclic amine; distinct vector and steric profile |
| Conditions | Structural comparison based on published chemical structures |
Why This Matters
The azetidine group enables a unique spatial arrangement for linker conjugation, which is essential for the development of selective BRD9 degraders with optimal potency.
- [1] Cayman Chemical. BI-7273: BRD9 bromodomain inhibitor. Product page. View Source
